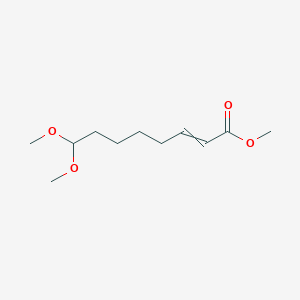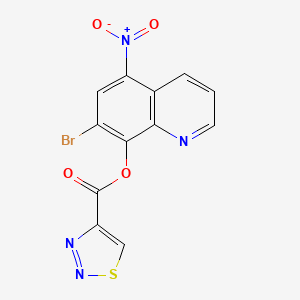![molecular formula C20H22O4 B14301099 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane CAS No. 114396-01-9](/img/structure/B14301099.png)
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane is a complex organic compound known for its unique bicyclic structure. This compound features two methoxyphenyl groups attached to a dioxabicyclo[2.2.2]octane core, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of 4-methoxyphenyl derivatives with a suitable dioxabicyclo[2.2.2]octane precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
化学反応の分析
Types of Reactions
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction pathways or interference with metabolic processes.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Quinuclidine: Similar bicyclic structure but with different functional groups.
Tropane: Another bicyclic compound with distinct pharmacological properties.
Uniqueness
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane is unique due to its methoxyphenyl groups, which impart specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
114396-01-9 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
1,4-bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H22O4/c1-21-17-7-3-15(4-8-17)19-11-13-20(14-12-19,24-23-19)16-5-9-18(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |
InChIキー |
HCXCIOGPIUHGLV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C23CCC(CC2)(OO3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



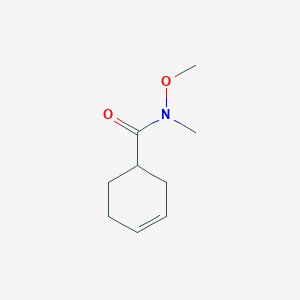
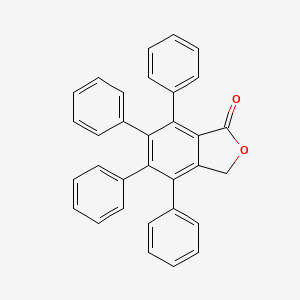
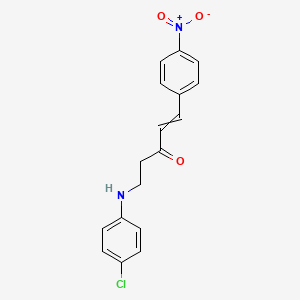
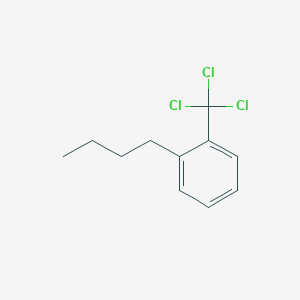
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
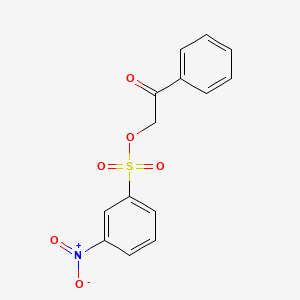
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
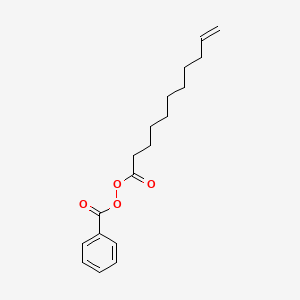


![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
